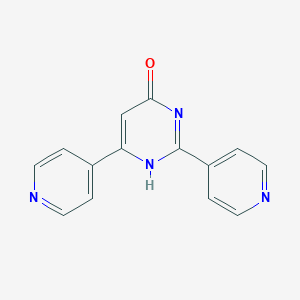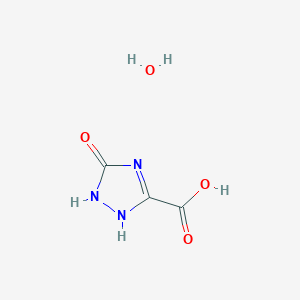![molecular formula C8H15NO2 B7826971 2-[Cyclopentyl(methyl)azaniumyl]acetate](/img/structure/B7826971.png)
2-[Cyclopentyl(methyl)azaniumyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopentyl(methyl)azaniumyl]acetate is an organic compound characterized by the presence of a cyclopentyl group attached to a methylammonium ion, which is further bonded to an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)azaniumyl]acetate typically involves the reaction of cyclopentylamine with methyl iodide to form N-methylcyclopentylamine. This intermediate is then reacted with acetic acid or its derivatives to yield the final product. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the acetate group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylmethanol.
Substitution: Various N-substituted cyclopentyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Wirkmechanismus
The mechanism by which 2-[Cyclopentyl(methyl)azaniumyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group provides hydrophobic interactions, while the methylammonium ion can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-[Cyclopropyl(methyl)azaniumyl]acetate
- 2-[Cyclohexyl(methyl)azaniumyl]acetate
- 2-[Cyclobutyl(methyl)azaniumyl]acetate
Comparison:
- Cyclopropyl vs. Cyclopentyl: The cyclopropyl derivative is more strained and reactive, while the cyclopentyl derivative is more stable.
- Cyclohexyl vs. Cyclopentyl: The cyclohexyl derivative has a larger ring size, which can affect its steric interactions and binding affinity.
- Cyclobutyl vs. Cyclopentyl: The cyclobutyl derivative is less stable due to ring strain, making it more reactive in certain chemical reactions.
2-[Cyclopentyl(methyl)azaniumyl]acetate stands out due to its balance of stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[cyclopentyl(methyl)azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARPVXNMSUKSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC(=O)[O-])C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B7826895.png)


![tert-butyl 4-[[1-(hydroxyamino)-2-methylpropylidene]carbamoyl]piperidine-1-carboxylate](/img/structure/B7826912.png)
![2-(1H-indol-3-yl)ethyl-[(1-methylpyrrol-2-yl)methyl]azanium;chloride](/img/structure/B7826921.png)
![3-[(2-Pyrrolidin-1-ium-1-ylacetyl)amino]benzoate](/img/structure/B7826926.png)
![[4-(pyridin-3-yloxy)benzyl]amine dihydrochloride](/img/structure/B7826944.png)


![(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride](/img/structure/B7826953.png)



